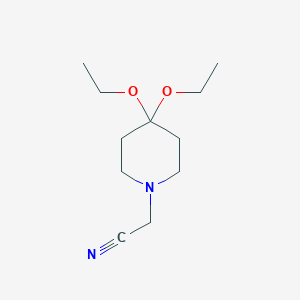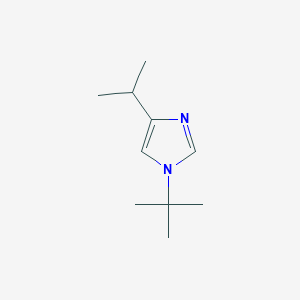
3-Oxa-5-iodooctafluoropentylsulfonyl azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxa-5-iodooctafluoropentylsulfonyl azide, also known as IOPEA, is a chemical compound that has gained significant attention in the field of chemical synthesis and drug discovery. It is a highly reactive and versatile compound that has been used in a wide range of applications, including the synthesis of new drugs and the development of novel materials. In
Wirkmechanismus
The mechanism of action of 3-Oxa-5-iodooctafluoropentylsulfonyl azide is not well understood. However, it is believed to act as a highly reactive species that can undergo a variety of chemical reactions, including azide-alkyne cycloaddition and nucleophilic substitution. These reactions can be used to introduce functional groups into molecules, which can be useful for the synthesis of new compounds and materials.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-Oxa-5-iodooctafluoropentylsulfonyl azide have not been extensively studied. However, it is known that 3-Oxa-5-iodooctafluoropentylsulfonyl azide is a highly reactive compound that can potentially interact with biological molecules, including proteins and nucleic acids. This interaction can lead to changes in the structure and function of these molecules, which can have a variety of effects on cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Oxa-5-iodooctafluoropentylsulfonyl azide in lab experiments is its high reactivity, which allows for the synthesis of a wide range of compounds and materials. Additionally, 3-Oxa-5-iodooctafluoropentylsulfonyl azide is relatively easy to synthesize and purify, which makes it a convenient reagent to work with. However, 3-Oxa-5-iodooctafluoropentylsulfonyl azide is also highly reactive and can be dangerous to handle due to the potential for explosive decomposition. Careful handling and storage are required to ensure the safety of researchers working with this compound.
Zukünftige Richtungen
There are many potential future directions for research involving 3-Oxa-5-iodooctafluoropentylsulfonyl azide. One possible direction is the development of new synthetic methods that use 3-Oxa-5-iodooctafluoropentylsulfonyl azide as a key reagent. Another direction is the exploration of the biochemical and physiological effects of 3-Oxa-5-iodooctafluoropentylsulfonyl azide, which could lead to the discovery of new drug candidates and therapeutic targets. Additionally, the use of 3-Oxa-5-iodooctafluoropentylsulfonyl azide in materials science could lead to the development of new materials with unique properties, such as high strength and durability. Overall, 3-Oxa-5-iodooctafluoropentylsulfonyl azide is a versatile and promising compound that has the potential to make significant contributions to a wide range of scientific fields.
Synthesemethoden
The synthesis of 3-Oxa-5-iodooctafluoropentylsulfonyl azide involves the reaction of 3-oxa-5-iodooctafluoropentylsulfonyl chloride with sodium azide. This reaction produces 3-Oxa-5-iodooctafluoropentylsulfonyl azide as a white crystalline solid. The reaction is highly exothermic and requires careful handling due to the potential for explosive decomposition. The purity of 3-Oxa-5-iodooctafluoropentylsulfonyl azide can be determined using various analytical techniques, including gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
3-Oxa-5-iodooctafluoropentylsulfonyl azide has been used in a wide range of scientific research applications, including chemical synthesis, drug discovery, and materials science. In chemical synthesis, 3-Oxa-5-iodooctafluoropentylsulfonyl azide has been used as a reagent for the preparation of a variety of compounds, including sulfonamides, sulfonates, and sulfones. In drug discovery, 3-Oxa-5-iodooctafluoropentylsulfonyl azide has been used as a building block for the synthesis of potential drug candidates, including inhibitors of protein kinases and phosphodiesterases. In materials science, 3-Oxa-5-iodooctafluoropentylsulfonyl azide has been used as a precursor for the synthesis of novel polymers and materials with unique properties.
Eigenschaften
CAS-Nummer |
144951-87-1 |
|---|---|
Produktname |
3-Oxa-5-iodooctafluoropentylsulfonyl azide |
Molekularformel |
C4F8IN3O3S |
Molekulargewicht |
449.02 g/mol |
IUPAC-Name |
N-diazo-1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethanesulfonamide |
InChI |
InChI=1S/C4F8IN3O3S/c5-1(6,13)2(7,8)19-3(9,10)4(11,12)20(17,18)16-15-14 |
InChI-Schlüssel |
ARAAECMUKTZVEL-UHFFFAOYSA-N |
SMILES |
C(C(F)(F)S(=O)(=O)N=[N+]=[N-])(OC(C(F)(F)I)(F)F)(F)F |
Kanonische SMILES |
C(C(F)(F)S(=O)(=O)N=[N+]=[N-])(OC(C(F)(F)I)(F)F)(F)F |
Synonyme |
3-OXA-5-IODOOCTAFLUOROPENTYLSULFONYL AZIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B124156.png)


![Methyl (6-chloro-1H-benzo[d]imidazol-2-yl)carbamate](/img/structure/B124160.png)


![Dipotassium;6-amino-2-(5-aminopentyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B124164.png)
